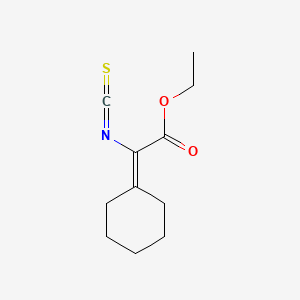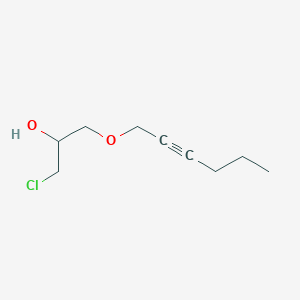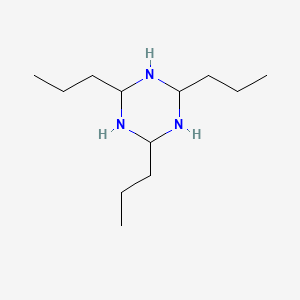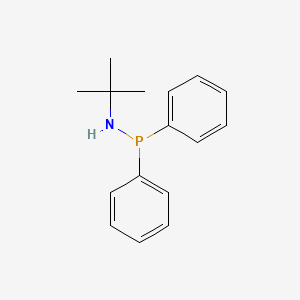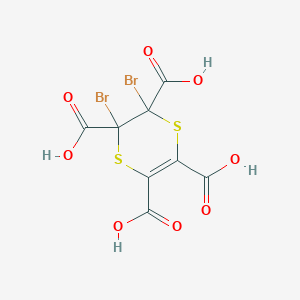
2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid is a complex organic compound characterized by its unique structure, which includes bromine and sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid typically involves the bromination of a precursor compound, followed by cyclization to form the dithiine ring. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure the selective bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive bromine and sulfur-containing intermediates.
化学反应分析
Types of Reactions
2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove bromine atoms or to alter the oxidation state of the sulfur atoms.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
科学研究应用
2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and sulfur atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
相似化合物的比较
Similar Compounds
1,4-Dithianes: These compounds share the dithiine ring structure but differ in the substitution pattern and functional groups.
2,3-Dibromo-1,4-naphthoquinone: This compound also contains bromine atoms but has a different core structure, leading to distinct chemical properties and applications.
Uniqueness
2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid is unique due to its combination of bromine and sulfur atoms within a tetracarboxylic acid framework. This unique structure imparts specific reactivity and stability, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
42179-78-2 |
|---|---|
分子式 |
C8H4Br2O8S2 |
分子量 |
452.1 g/mol |
IUPAC 名称 |
2,3-dibromo-1,4-dithiine-2,3,5,6-tetracarboxylic acid |
InChI |
InChI=1S/C8H4Br2O8S2/c9-7(5(15)16)8(10,6(17)18)20-2(4(13)14)1(19-7)3(11)12/h(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChI 键 |
NIXONGHTCHDUNG-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(SC(C(S1)(C(=O)O)Br)(C(=O)O)Br)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


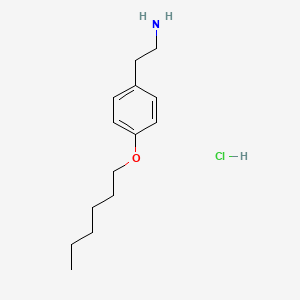
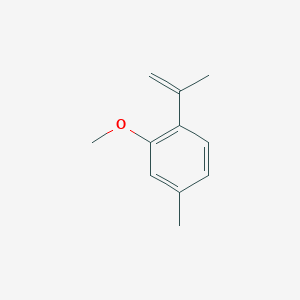
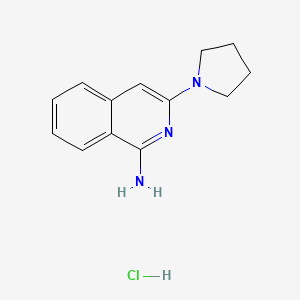

![6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine](/img/structure/B14666017.png)


